7-Nitro-4-quinazolinamine

Description

Structure

3D Structure

Properties

CAS No. |

19815-14-6 |

|---|---|

Molecular Formula |

C8H6N4O2 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

7-nitroquinazolin-4-amine |

InChI |

InChI=1S/C8H6N4O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H,(H2,9,10,11) |

InChI Key |

HPTSUPQVQYHJPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of the Quinazoline Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 7-Nitro-4-quinazolinamine: Synthesis, Properties, and Therapeutic Potential

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The structural versatility of this heterocyclic motif allows for fine-tuning of its pharmacological profile through substitution at various positions. The introduction of a nitro group, particularly at the 7-position, and an amino group at the 4-position, gives rise to this compound, a compound of significant interest for its potential applications in oncology. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological relevance, with a focus on its role as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor.

It is important to note that while this guide focuses on 7-Nitro-4-quinazolinamine , much of the foundational synthetic work involves its precursor, 7-Nitroquinazolin-4(3H)-one .[3] This key intermediate is frequently the starting point for derivatization at the 4-position, and its chemistry is integral to understanding the synthesis of the target compound.

Part 1: Core Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the structural and physicochemical characteristics of this compound.

Chemical Structure and Identifiers

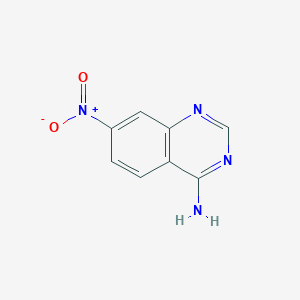

The molecule consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring. A nitro group is attached at position 7 of the benzene ring, and an amine group is at position 4 of the pyrimidine ring.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for 7-Nitroquinazoline and Related Structures

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 7-nitroquinazolin-4-amine | (Predicted) |

| Molecular Formula | C₈H₆N₄O₂ | PubChem[4] |

| Molecular Weight | 190.16 g/mol | PubChem[4] |

| CAS Number | 7557-00-8 (for 7-Nitroquinazoline) | PubChem[4] |

Note: Data for the precise this compound structure is limited; therefore, data from the closely related 7-Nitroquinazoline is provided for reference.

Physicochemical Properties

The physicochemical properties of a compound dictate its solubility, membrane permeability, and overall suitability as a drug candidate.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 0.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 (for amine) | PubChem[4] |

| Hydrogen Bond Acceptor Count | 5 (N1, N3, two O in NO₂, amine N) | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

| Topological Polar Surface Area | 109.6 Ų | (Computed) |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | MedChemExpress[5] |

Part 2: Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The general strategy involves the formation of the quinazolinone core followed by conversion to the desired 4-amino derivative.

Synthetic Pathway

A plausible and commonly employed synthetic route is outlined below. The causality behind this experimental design is rooted in established heterocyclic chemistry principles. The initial cyclization reaction forms the stable quinazolinone ring, which is then activated at the 4-position for subsequent nucleophilic substitution.

Step 1: Synthesis of 7-Nitro-4(3H)-Quinazolinone The synthesis begins with the reaction of 2-amino-4-nitrobenzoic acid with formamidine acetate.[3] This is a classic cyclocondensation reaction. The amino group of the benzoic acid acts as a nucleophile, attacking the formamidine, which provides the C2 carbon and N3 nitrogen of the quinazoline ring.

-

Protocol:

-

Combine 2-amino-4-nitrobenzoic acid (1 eq.) and formamidine acetate (2 eq.) in anhydrous ethanol.

-

Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product precipitates out of the solution. Filter the solid, wash with cold water, then cold ethanol, and finally diethyl ether to remove impurities.

-

Dry the resulting solid, 7-Nitro-4(3H)-quinazolinone, under vacuum.[3]

-

Step 2: Chlorination of the Quinazolinone To introduce the amino group at the 4-position, the hydroxyl group of the quinazolinone tautomer must first be converted into a good leaving group. This is achieved through chlorination, typically using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]

-

Protocol:

-

Suspend 7-Nitro-4(3H)-quinazolinone (1 eq.) in an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

-

Heat the mixture under reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

The solid 4-chloro-7-nitroquinazoline will precipitate. Filter the product, wash thoroughly with water until the filtrate is neutral, and dry.

-

Step 3: Amination to Yield this compound The final step is a nucleophilic aromatic substitution where the chloro group at the 4-position is displaced by an amino group. This is typically achieved by heating the chloro-intermediate with a source of ammonia, such as a solution of ammonia in an alcohol.

-

Protocol:

-

Dissolve 4-chloro-7-nitroquinazoline (1 eq.) in a suitable solvent like isopropanol or ethanol.

-

Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

-

Heat the reaction in a sealed pressure vessel at 80-100 °C for 12-16 hours.

-

Cool the reaction, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Confirmation of the chemical structure is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. Signals for the amine protons would also be present.

-

¹³C NMR: The carbon NMR would show characteristic peaks for the aromatic and heterocyclic carbons. Spectral data for the related 7-nitroquinoline can be used as a reference for expected chemical shifts.[7][8]

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

-

Infrared Spectroscopy (IR): The IR spectrum would show characteristic absorption bands for the N-H stretches of the amine group (around 3300-3500 cm⁻¹), the N=O stretches of the nitro group (around 1520 and 1340 cm⁻¹), and C=N and C=C stretches of the aromatic system.

Part 3: Biological Activity and Therapeutic Potential

Quinazoline derivatives are at the forefront of targeted cancer therapy. The 4-anilinoquinazoline scaffold, in particular, is a well-established pharmacophore for inhibiting tyrosine kinases.

Primary Biological Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[9] Its overexpression or aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many 4-aminoquinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation events that trigger downstream signaling pathways responsible for cell growth and division.[9][10]

The 6-nitro and 7-substituted quinazolines have been specifically investigated as potent EGFR inhibitors.[9][10] It is hypothesized that this compound acts in a similar manner, with the quinazoline core serving as the hinge-binding motif and the 4-amino group providing a key interaction point within the kinase domain.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Nitroquinazoline | C8H5N3O2 | CID 600250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-NITRO-QUINOLINE(613-51-4) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of 7-Nitro-4-Aminoquinazolines

Executive Summary: The Redox-Active Scaffold

While the quinazoline core is ubiquitously recognized in oncology as a kinase inhibitor scaffold (e.g., Gefitinib, Erlotinib), the introduction of a nitro group at the C7 position fundamentally alters its pharmacological utility. 7-nitro-4-aminoquinazolines are not primarily designed as ATP-competitive inhibitors but rather as bioreductive prodrugs .

This guide details the SAR of this scaffold, focusing on its application against kinetoplastid parasites (Trypanosoma cruzi, Leishmania spp.). The 7-nitro moiety functions as a "warhead," activated specifically by parasitic type I nitroreductases (NTR), leading to the generation of cytotoxic radical species. This mechanism offers high selectivity over mammalian cells, which lack the specific oxygen-insensitive NTRs required for activation.

Chemical Space and Synthetic Pathway

The synthesis of 7-nitro-4-aminoquinazolines is governed by the nucleophilic aromatic substitution (SNAr) of the 4-chloro intermediate. The regiochemistry of the nitro group is established early, typically starting from 4-nitroanthranilic acid derivatives.

Synthetic Workflow

The following diagram outlines the standard laboratory route to the target scaffold.

Figure 1: General synthetic pathway for 7-nitro-4-aminoquinazolines via the 4-chloro intermediate.

Critical Synthetic Considerations

-

Anhydrous Conditions: The 4-chloro-7-nitroquinazoline intermediate is moisture-sensitive. Hydrolysis reverts it to the thermodynamically stable quinazolinone (Inter1), killing the yield.

-

Regioselectivity: Unlike nitration of quinazolinone (which often yields a mixture of 6- and 7-isomers), starting from 4-nitroanthranilic acid ensures the 7-nitro position is fixed.

Detailed Structure-Activity Relationship (SAR)[1][2]

The SAR of this scaffold is tripartite, balancing redox potential, solubility, and target affinity.

Region A: The C7-Nitro "Warhead"

The 7-nitro group is the pharmacophore responsible for lethality.

-

Electronic Effect: The nitro group is strongly electron-withdrawing. At the C7 position, it is conjugated with the quinazoline ring system, influencing the reduction potential (

). -

Mechanism: It must be reduced by parasitic NTR (NADH-dependent) to the hydroxylamine or nitro radical anion.

-

SAR Rule: Removal of the nitro group (H) or replacement with non-reducible electron-withdrawing groups (e.g.,

,

Region B: The C4-Amino Substituent (The "Address")

The substituent at C4 dictates the pharmacokinetic profile and cellular uptake.

| Substituent Type | Chemical Characteristic | Biological Impact |

| Aliphatic Diamines (e.g., -NH-(CH2)n-NH2) | High basicity, hydrophilic. | Optimal. Improves solubility and lysosomal accumulation. Often shows DNA interaction capabilities. |

| Cyclic Amines (e.g., N-methylpiperazine) | Moderate lipophilicity. | Good. Balances membrane permeability with solubility. Reduces metabolic degradation compared to linear chains. |

| Anilines (e.g., -NH-Ph) | High lipophilicity, planar. | Poor for Parasites. Increases kinase inhibition (toxicity) and reduces selectivity. Low aqueous solubility. |

| Benzylamines | Flexible, lipophilic. | Variable. Often active but suffers from rapid metabolic clearance (oxidation). |

Region C: The Quinazoline Core

-

C2-Substitution: Substitution at C2 (e.g., Methyl, Phenyl) typically decreases activity due to steric hindrance preventing the planar core from intercalating into DNA or fitting into the NTR active site.

-

Planarity: The aromatic system facilitates intercalation into parasitic DNA, which is often a secondary mechanism of action following nitro-reduction.

Mechanism of Action: The Nitroreductase Pathway[3]

The selectivity of 7-nitro-4-aminoquinazolines relies on the presence of Type I Nitroreductases (NTR) in trypanosomatids, which are absent in mammalian hosts.

Figure 2: Bioreductive activation mechanism within Trypanosoma cruzi.

Experimental Protocols

Protocol: Synthesis of N-(3-aminopropyl)-7-nitroquinazolin-4-amine

Objective: Synthesis of a hydrophilic lead compound for biological assay.

-

Preparation of Intermediate:

-

Dissolve 7-nitroquinazolin-4(3H)-one (1.0 eq) in POCl3 (10 vol).

-

Add N,N-diethylaniline (1.0 eq) as a catalyst.

-

Reflux for 2–3 hours until the solution is clear.

-

Evaporate excess POCl3 under reduced pressure. Avert moisture.

-

-

Nucleophilic Substitution:

-

Dissolve the crude 4-chloro-7-nitroquinazoline in anhydrous isopropanol (IPA).

-

Cool to 0°C.

-

Add 1,3-diaminopropane (3.0 eq) dropwise. Note: Excess amine acts as a scavenger for the HCl generated.

-

Allow to warm to room temperature and stir for 4 hours.

-

-

Work-up:

-

Pour the reaction mixture into ice-cold water.

-

Adjust pH to ~9 using saturated NaHCO3.

-

Extract with Ethyl Acetate (3x) or filter the precipitate if solid forms.

-

Recrystallize from Ethanol/Water.

-

Protocol: In Vitro Anti-Trypanosomal Assay (Resazurin Method)

Objective: Determine IC50 against T. cruzi epimastigotes.

-

Seeding: Plate T. cruzi epimastigotes (

parasites/mL) in 96-well plates using LIT medium. -

Treatment: Add serially diluted test compounds (dissolved in DMSO; final DMSO < 0.5%).

-

Incubation: Incubate at 28°C for 72 hours.

-

Development: Add Resazurin sodium salt (Alamar Blue) solution (final conc. 10% v/v).

-

Readout: Incubate for an additional 4–24 hours. Measure fluorescence (Excitation 530 nm / Emission 590 nm).

-

Calculation: Plot % inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.

References

-

Synthesis and antitrypanosomal activity of novel 7-nitro-4-aminoquinazolines. Source: Bioorganic & Medicinal Chemistry Letters. Context: Establishes the core SAR for the 7-nitro series against T. cruzi.

-

Trypanosoma cruzi: Effect and mode of action of nitroimidazole and nitrofuran derivatives. Source: Biochemical Pharmacology.[1] Context: Foundational paper describing the nitroreductase (NTR) activation mechanism essential for nitro-heterocycles.

-

Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. Source: Journal of Medicinal Chemistry. Context: Discusses the physicochemical optimization (LogP, solubility) of the quinazoline 4-position for anti-parasitic uptake.

-

Antileishmanial activity of quinazoline derivatives: synthesis, docking screens, molecular dynamic simulations and electrochemical studies. Source: European Journal of Medicinal Chemistry.[2] Context: detailed analysis of redox potentials and docking of quinazoline derivatives in kinetoplastid parasites.

Sources

The Nitro Group in Quinazoline Kinase Inhibitors: A Positional Paradigm in Drug Design

An In-depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with rigorous scientific data to explore the nuanced and critical role of nitro group positioning on the quinazoline scaffold. This document moves beyond mere observation to explain the underlying causality, empowering researchers to make more informed decisions in the design of next-generation kinase inhibitors.

Introduction: The Quinazoline Scaffold and the Nitro Enigma

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib, which revolutionized the treatment of non-small cell lung cancer (NSCLC).[1][2][3] These agents primarily target the ATP-binding site of the epidermal growth factor receptor (EGFR) kinase domain.[1][2] The success of this scaffold lies in its rigid, planar structure and its ability to form crucial hydrogen bonds within the kinase hinge region.[1]

Into this well-established framework enters the nitro group (–NO₂), a functional group that is both powerful and contentious.[4][5] Its potent electron-withdrawing nature can dramatically alter a molecule's physicochemical properties, while its susceptibility to metabolic reduction raises valid concerns about potential toxicity.[4][6][7] However, to dismiss the nitro group as a mere "structural alert" is to overlook its strategic utility. When precisely positioned, it serves as a powerful tool to modulate potency, tune selectivity, and provide a synthetic handle for further optimization.[8]

This guide dissects the structure-activity relationship (SAR) of the nitro group on the quinazoline core, demonstrating that its placement is a decisive factor in determining a compound's ultimate biological profile.

Core Principles: Quinazoline-Kinase Interaction

To understand the impact of a substituent, we must first appreciate the core interaction. The 4-anilinoquinazoline scaffold binds to the ATP pocket of EGFR in a highly conserved manner.

-

Hinge Binding: The N1 atom of the quinazoline ring acts as a hydrogen bond acceptor, interacting with the backbone NH of a key methionine residue (Met793 in EGFR) in the hinge region.[1]

-

Gatekeeper Access: The N3 atom often forms a hydrogen bond with a conserved threonine residue (Thr790, the "gatekeeper") via a water molecule.[1]

-

Hydrophobic Pockets: The aniline moiety at the C4 position extends into a hydrophobic pocket, where substitutions can fine-tune potency and selectivity.[1]

-

Solvent Front: Substituents at the C6 and C7 positions are typically directed towards the solvent-exposed region, providing vectors for modification to improve pharmacokinetic properties without disrupting core binding.[1]

The Nitro Group: A Tool for Molecular Engineering

The decision to incorporate a nitro group is driven by several key strategic advantages in drug design.

Electronic Modulation and Synthetic Versatility

The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[4] Its placement on the quinazoline ring system significantly lowers the electron density of the aromatic core. This has two primary consequences:

-

Modulation of pKa: It can alter the basicity of the quinazoline nitrogens, potentially influencing the strength of the crucial hydrogen bond with the kinase hinge.

-

Synthetic Handle: The nitro group is a uniquely versatile synthetic intermediate. It can be readily reduced to an amino group (-NH₂), which then serves as a nucleophilic point for a vast array of chemical derivatizations, allowing for rapid library synthesis and SAR exploration.[8][9] This is a primary reason for its use in discovery campaigns.

Toxicity and Metabolic Considerations

The primary drawback of the nitro group is its potential for bioreduction in vivo.[7] Mammalian nitroreductases can convert the nitro group into nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. These reactive species can cause oxidative stress, form covalent adducts with macromolecules like DNA, and lead to mutagenicity.[6] This metabolic liability is a significant hurdle for drug development and often necessitates the eventual replacement of the nitro group with a suitable bioisostere.[4][5]

A Positional Analysis: Structure-Activity Relationship (SAR)

The specific location of the nitro group on the quinazoline ring dictates its influence on kinase binding and overall activity. The difference between a potent inhibitor and an inactive molecule can be the shift of a single nitro group.

| Position | Targeted Kinase(s) | Observed Effect & Rationale | Key Findings (IC₅₀) |

| C6 | EGFR (wt & mutant) | The 6-position is solvent-exposed, making it a classic site for modification. A C6-NO₂ group can serve as a precursor for larger substituents that target additional pockets or improve solubility.[1] It has been shown to be a key feature in potent inhibitors of both wild-type and mutant EGFR.[10] | Compound 6c: 0.041 μM (EGFRwt), 0.011 μM (EGFRT790M)[10] |

| C7 | EGFR, VEGFR2 | Often used in combination with a C6 substituent (e.g., 6,7-dimethoxy). Direct C7-NO₂ substitution is less common, but this position is critical for introducing motifs that can confer dual inhibitory activity, such as targeting both EGFR and VEGFR2.[11] | Compound 15 (with 7-linked nitro-triazole): 5.9 nM (EGFR), 36.78 nM (VEGFR2)[11] |

| C8 | VEGFR2, EGFR | An 8-nitro group, particularly in a 5-anilinoquinazoline scaffold, creates a distinct electronic and steric environment. This substitution pattern has been shown to produce potent and selective inhibitors of VEGFR-2, a key mediator of angiogenesis.[2][12] | Compound 6f: 12.0 nM (VEGFR-2)[12] |

Case Study 1: 6-Nitroquinazolines for Mutant EGFR Inhibition

Recent research has demonstrated the power of 6-nitro-4-substituted quinazolines in overcoming resistance in NSCLC.[10] Specifically, derivatives have been synthesized that show potent inhibition of the T790M "gatekeeper" mutation, a common mechanism of resistance to first-generation inhibitors.

In one study, compound 6c , a 6-nitroquinazoline derivative, showed superior enzyme inhibition against the mutant EGFRT790M (IC₅₀ = 0.011 μM) compared to the wild-type (IC₅₀ = 0.041 μM).[10] This selectivity is critical for developing safer, more targeted therapies. The 6-nitro group in this context acts as a key electronic anchor and a synthetic precursor for the side chain that confers this potent activity.

Case Study 2: 8-Nitroquinazolines for Selective VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and VEGFR-2 is its primary driver. Researchers have successfully designed 5-anilino-8-nitroquinazoline derivatives as potent VEGFR-2 inhibitors.[12] The shift from the common 4-anilino to a 5-anilino scaffold, combined with a C8-nitro group, completely alters the molecule's targeting profile.

Compound 6f from this series demonstrated an IC₅₀ of just 12.0 nM against VEGFR-2 kinase while showing weaker activity against other kinases, indicating high selectivity.[12] Molecular docking studies revealed that the 8-nitro group forms a crucial hydrogen bond with the backbone of Cys919 in the VEGFR-2 active site, an interaction that is not as favorable in the EGFR active site. This demonstrates how positional isomerism can be exploited to achieve kinase selectivity.[12]

Experimental Protocols for Validation

The claims made in SAR studies must be validated through rigorous, reproducible experimental protocols.

General Protocol for Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitor's potency.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of kinase solution (e.g., EGFRT790M in kinase buffer).

-

Compound Addition: Add 0.5 µL of the test compound (nitro-quinazoline derivative) at various concentrations (typically a 10-point serial dilution). Incubate for 15 minutes at room temperature.

-

Initiate Reaction: Add 2 µL of ATP/substrate solution to start the kinase reaction. Incubate for 60 minutes at room temperature.

-

First Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Second Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. Calculate IC₅₀ values by plotting the inhibitor concentration versus the percentage of kinase activity.

General Protocol for Cell Proliferation Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Future Perspectives: Beyond the Nitro Group

While the nitro group is an excellent tool for discovery, its inherent metabolic risks often necessitate its replacement in lead optimization.[4][6] The strategy of bioisosteric replacement involves substituting the nitro group with another functional group that retains the desired electronic and steric properties but has a more favorable safety profile.

A prime example is the successful replacement of an aliphatic nitro group with a trifluoromethyl (CF₃) group in CB1 receptor modulators.[14][15] The CF₃ group is strongly electron-withdrawing like the nitro group but is metabolically far more stable. In kinase inhibitors, other potential bioisosteres for the nitro group include:

-

Cyano (-C≡N): A smaller, linear, electron-withdrawing group.

-

Sulfonamide (-SO₂NHR): Can act as a hydrogen bond donor and acceptor.

-

Trifluoromethylsulfone (-SO₂CF₃): A very strong, stable electron-withdrawing group.

The knowledge gained from nitro-substituted quinazolines provides a clear roadmap for where to place these alternative functional groups to achieve the desired biological effect.

Conclusion

The position of a nitro group on the quinazoline scaffold is far from a trivial detail; it is a fundamental design element that dictates biological activity. At the C6 position, it facilitates the development of potent EGFR inhibitors capable of overcoming clinical resistance. At the C8 position, it can steer the molecule towards selective VEGFR-2 inhibition, offering an anti-angiogenic strategy. This positional paradigm underscores the importance of precision in drug design. While the nitro group itself may ultimately be replaced to mitigate toxicity, its role as a versatile synthetic handle and a powerful electronic modulator makes it an invaluable tool in the early stages of discovery, guiding medicinal chemists toward the synthesis of more potent, selective, and effective kinase inhibitors.

References

-

Bojarski, A. J., et al. (2005). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link]

-

Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Sciences. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link]

-

Abdel-Ghani, T. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. Available at: [Link]

-

Ionașcu, C. G., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Available at: [Link]

-

Marzaro, G., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. Available at: [Link]

-

Ghorbani, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available at: [Link]

-

El-Damasy, D. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Xi, S., et al. (2013). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry. Available at: [Link]

-

Cortesi, L., et al. (2013). Are Erlotinib and Gefitinib Interchangeable, Opposite or Complementary for Non-Small Cell Lung Cancer Treatment? Biological, Pharmacological and Clinical Aspects. Current Cancer Drug Targets. Available at: [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

-

Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. svedbergopen.com [svedbergopen.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assays of Quinazoline Inhibitors

This guide provides a comprehensive overview and detailed protocols for performing in vitro kinase assays to evaluate the inhibitory potential of quinazoline-based compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, ensuring robust and reproducible results.

Introduction: The Significance of Quinazoline Kinase Inhibitors

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2][3] These small molecules typically exert their inhibitory effect by competing with ATP for binding to the kinase active site, thereby blocking the phosphorylation of substrate proteins.[1][4] Prominent targets for quinazoline inhibitors include key players in cancer progression such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4][5][6] The development and characterization of novel quinazoline inhibitors, therefore, necessitate reliable and accurate in vitro kinase assays to determine their potency and selectivity.[7]

This document will explore various assay formats suitable for characterizing these inhibitors, including luminescence-based, fluorescence-based, and radiometric methods. Each section will provide a detailed protocol, discuss critical parameters, and offer insights into data interpretation and troubleshooting.

Choosing the Right Assay Format: A Comparative Overview

The selection of an appropriate assay format is a critical first step in designing a successful kinase inhibition study.[8] The ideal assay should be sensitive, reproducible, and compatible with the specific kinase and inhibitor being studied. Below is a comparison of commonly used in vitro kinase assay formats.

| Assay Format | Principle | Advantages | Disadvantages | Commonly Targeted Kinases |

| Luminescence (ADP-Glo™) | Measures ADP production, a universal product of kinase reactions.[9] | Universal for any ADP-generating enzyme, high sensitivity, large dynamic range, and resistant to compound interference.[9][10] | Indirect measurement of kinase activity, requires a coupled enzymatic reaction. | EGFR, VEGFR, Aurora Kinase, CDK2, HER2[11][12] |

| Luminescence (Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction.[13] | Simple "add-mix-read" format, high throughput compatible. | Signal decreases with increasing kinase activity, susceptible to ATPase contamination.[8][14] | EGFR, VEGFR2, CDK9[15][16] |

| Fluorescence (AlphaScreen®) | Bead-based proximity assay detecting substrate phosphorylation.[5][14] | Highly sensitive, non-radioactive, homogeneous format.[14][17] | Requires specific antibodies and biotinylated substrates, potential for compound interference.[14] | EGFR, VEGFR-2[5] |

| Radiometric ([γ-³²P]ATP) | Measures the incorporation of a radiolabeled phosphate from ATP into a substrate.[18][19] | Direct and highly sensitive measurement of phosphorylation.[18] | Requires handling of radioactive materials, lower throughput, generates radioactive waste.[13][18] | A wide range of kinases. |

Section 1: Luminescence-Based Kinase Assays

Luminescence-based assays are a popular choice for high-throughput screening (HTS) due to their sensitivity and simple workflow.

ADP-Glo™ Kinase Assay: Measuring Product Formation

The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[20] This assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.[9][10] The amount of light produced is directly proportional to the kinase activity.[10]

Caption: Workflow of the ADP-Glo™ Kinase Assay.

This protocol is adapted for a 384-well plate format.[21]

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Quinazoline inhibitor stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

White, opaque 384-well plates

-

Multichannel pipettes or liquid handling system

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the quinazoline inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point dilutions.

-

Assay Plate Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the assay plate.

-

Prepare a master mix containing kinase buffer, EGFR kinase, and the peptide substrate.

-

Add 4 µL of the master mix to each well.

-

-

Kinase Reaction Initiation:

-

Prepare the ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ value for the kinase to accurately determine the potency of ATP-competitive inhibitors.[22]

-

Add 5 µL of the ATP solution to each well to start the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

-

Reaction Termination and ATP Depletion:

-

ADP Detection:

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[24]

-

Self-Validation and Critical Considerations:

-

Linearity of Reaction: Ensure the kinase reaction is in the linear range with respect to time and enzyme concentration. This can be determined by running a time-course experiment and an enzyme titration.[22]

-

ATP Concentration: For ATP-competitive inhibitors like many quinazolines, the apparent IC₅₀ value is dependent on the ATP concentration.[8] Reporting the ATP concentration used is crucial for comparing results across different studies.

-

DMSO Tolerance: The final DMSO concentration should typically not exceed 1% to avoid significant effects on enzyme activity.

Section 2: Fluorescence-Based Kinase Assays

Fluorescence-based assays offer a non-radioactive alternative for measuring kinase activity and are well-suited for HTS.

AlphaScreen® Kinase Assay

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures the phosphorylation of a biotinylated substrate.[14][17] Donor and acceptor beads are brought into proximity when the phosphorylated substrate is recognized by a phospho-specific antibody.[17] Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the nearby acceptor bead, leading to light emission.[14][17]

Caption: Workflow of the AlphaScreen® Kinase Assay.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr))

-

Quinazoline inhibitor stock solution (in DMSO)

-

AlphaScreen® Protein A Acceptor beads and Streptavidin Donor beads (PerkinElmer)

-

Anti-phosphotyrosine antibody (e.g., P-Tyr-100)

-

Kinase buffer

-

ATP solution

-

White, opaque 384-well plates (e.g., ProxiPlate)

-

Plate reader with AlphaScreen® detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the quinazoline inhibitor in DMSO.

-

Kinase Reaction:

-

Add 2.5 µL of 4x inhibitor solution (or DMSO) to the wells.

-

Add 2.5 µL of 4x enzyme solution (VEGFR-2 in kinase buffer).

-

Add 2.5 µL of 4x biotinylated substrate/ATP mixture (in kinase buffer).

-

Incubate at room temperature for 1-2 hours.

-

-

Detection:

-

Prepare a detection mix containing the anti-phosphotyrosine antibody and the AlphaScreen® beads in detection buffer.

-

Add 5 µL of the detection mix to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

-

Data Acquisition: Read the plate on an AlphaScreen®-compatible plate reader.

-

Data Analysis: Calculate IC₅₀ values as described for the ADP-Glo™ assay.

Self-Validation and Critical Considerations:

-

Compound Interference: Quinazoline compounds can potentially interfere with the AlphaScreen® signal through light absorption or quenching. It is advisable to run a counterscreen with the inhibitor in the absence of the kinase to identify any such artifacts.

-

Antibody Specificity: The specificity of the phospho-antibody is crucial for a low background signal and a good assay window.

-

Bead Handling: Protect the AlphaScreen® beads from light to prevent photobleaching.

Section 3: Radiometric Kinase Assays

Radiometric assays are considered the "gold standard" for measuring kinase activity due to their directness and high sensitivity.

[γ-³²P]ATP Filter Binding Assay

This classic assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a peptide or protein substrate.[18][19][25] The reaction mixture is then spotted onto a filter membrane that binds the substrate, and the unincorporated [γ-³²P]ATP is washed away. The amount of radioactivity remaining on the filter is proportional to the kinase activity.

Materials:

-

Kinase of interest

-

Peptide or protein substrate

-

Quinazoline inhibitor

-

[γ-³²P]ATP

-

Kinase buffer

-

Phosphocellulose or other suitable filter paper

-

Phosphoric acid wash buffer

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, inhibitor (or DMSO), and kinase buffer.

-

Initiate Reaction: Add a mixture of cold ATP and [γ-³²P]ATP to start the reaction.[26]

-

Incubation: Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.[26]

-

Stop Reaction and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto the filter paper.

-

Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Counting: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of phosphate incorporated and calculate the IC₅₀ value.

Self-Validation and Critical Considerations:

-

Safety: Strict adherence to radiation safety protocols is mandatory.

-

Substrate Binding: Ensure the substrate binds efficiently to the filter paper.

-

Background Control: Include a control reaction without the enzyme to determine the background signal.

Conclusion

The successful in vitro characterization of quinazoline kinase inhibitors relies on the selection and proper execution of appropriate assay methodologies. Luminescence-based assays like ADP-Glo™ offer a universal and high-throughput-friendly approach, while fluorescence-based methods such as AlphaScreen® provide high sensitivity. Radiometric assays, though requiring specialized handling, remain a benchmark for direct and accurate measurement of kinase activity. By understanding the principles, advantages, and limitations of each method, and by carefully optimizing experimental conditions, researchers can generate high-quality, reliable data to drive the discovery and development of novel quinazoline-based therapeutics.

References

- Promega Corporation. (n.d.). Technologies to Study Kinases.

- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.

- Bio Molecular Systems. (n.d.). Kinase Assays with Myra.

- Carna Biosciences. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.

- AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?.

- BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.

- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.

-

El-Damasy, D. A., et al. (2021). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 26(16), 4936. [Link]

-

Al-Ostoot, F. H., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(4), 105658. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

Geiss-Friedlander, R., & Parson, W. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8755. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 525. [Link]

-

Johnson, S. A., & Hunter, T. (2018). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1679, 107-121. [Link]

-

Abdelgawad, M. A., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1365-1379. [Link]

-

El-Zahabi, M. A. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Azhar Journal of Pharmaceutical Sciences, 68, 82-101. [Link]

-

An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Gomaa, H. A. M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(13), 5003. [Link]

-

El-Damasy, D. A., et al. (2025). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. RSC Medicinal Chemistry, 16(1), 134-150. [Link]

-

Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

-

Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Hampton, A. S., & Lindsley, C. W. (2013). Assay of protein kinases using radiolabeled ATP: a protocol. Methods in Molecular Biology, 966, 141-147. [Link]

-

ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Assay of protein kinases using radiolabeled ATP: A protocol | Request PDF. Retrieved from [Link]

-

Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Biotechnology, 26(1), 127-132. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. eastport.cz [eastport.cz]

- 10. bmglabtech.com [bmglabtech.com]

- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analys ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07174C [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 19. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biomolecularsystems.com [biomolecularsystems.com]

- 21. promega.com [promega.com]

- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 23. carnabio.com [carnabio.com]

- 24. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

Molecular docking of 7-nitro-4-quinazolinamine into EGFR active site

Application Note: Molecular Docking of 7-Nitro-4-Quinazolinamine into EGFR Active Site

Executive Summary

This application note details the computational protocol for docking This compound (7N4Q) into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). As a core scaffold, 7N4Q represents a critical fragment in the design of next-generation Tyrosine Kinase Inhibitors (TKIs). Unlike established inhibitors (e.g., Erlotinib) that possess electron-donating alkoxy groups, the presence of the electron-withdrawing 7-nitro group alters the electronic landscape of the pyrimidine ring, potentially modulating the critical hinge-region hydrogen bonding. This guide provides a self-validating workflow using the 1M17 crystal structure, emphasizing tautomeric state correction and interaction profiling.

Scientific Rationale & Mechanism

The Target: EGFR Kinase Domain

The EGFR kinase domain exists in active and inactive conformations.[1] For quinazoline-based inhibitors, the active conformation (DFG-in,

The Ligand: this compound

-

Scaffold: Quinazoline (Benzopyrimidine).[2]

-

Key Substituents:

-

4-Amino (-NH2): Acts as a Hydrogen Bond (H-bond) donor. In 4-anilinoquinazolines (e.g., Gefitinib), this position is substituted to occupy the hydrophobic pocket.[2] In this fragment, the unsubstituted amine allows for probing the intrinsic hinge affinity.

-

7-Nitro (-NO2): A strong electron-withdrawing group (EWG).

-

-

Expert Insight (Electronic Effect): Standard EGFR inhibitors have electron-donating groups (EDGs) at positions 6 and 7 (e.g., -OCH3). These EDGs increase the basicity of N1 , enhancing its ability to accept an H-bond from Met793 . The 7-nitro group decreases N1 basicity, potentially weakening this bond, but may create unique electrostatic interactions with the solvent front or residues like Lys745 .

Signaling & Inhibition Pathway

The following diagram illustrates the EGFR signaling cascade and the specific intervention point of the quinazoline scaffold.

Figure 1: Mechanism of Action. The inhibitor competes with ATP for the hinge region (Met793), blocking autophosphorylation and downstream oncogenic signaling.

Computational Materials & Methods

Software Prerequisites

-

Docking Engine: AutoDock Vina 1.2.0 or Schrödinger Glide (XP mode).

-

Visualization: PyMOL 2.5 or BIOVIA Discovery Studio.

-

Ligand Prep: OpenBabel or LigPrep.

Structural Data Selection

We utilize PDB ID: 1M17 (Resolution: 2.6 Å).

-

Why 1M17? It contains EGFR complexed with Erlotinib (a 4-anilinoquinazoline).[2][3][4] This structure is pre-configured in the active conformation with the binding pocket expanded to accommodate quinazoline scaffolds, minimizing the need for induced-fit docking.

Experimental Protocol

Step 1: Ligand Preparation (The "7-Nitro" Tautomer Challenge)

Correct tautomer assignment is the single most critical step for quinazolines.

-

Structure Generation: Build this compound in 3D.

-

Tautomerization:

-

Dominant Form: The N1 is unprotonated (acceptor), and the N3 is unprotonated. The exocyclic 4-amino group is -NH2.

-

Protonation State: At physiological pH (7.4), the quinazoline ring is generally neutral.

-

Critical Check: Ensure the 7-nitro group is planar with the ring system to maximize resonance (though steric clashes with peri-hydrogens may induce slight twisting).

-

-

Minimization: Minimize energy using the MMFF94 force field to convergence (gradient < 0.01 kcal/mol/Å).

Step 2: Protein System Preparation

-

Clean-up: Remove crystallographic waters (HOH), ions, and the native ligand (Erlotinib/AQ4).

-

Note: Keep water HOH 10 (if present and bridging) only if performing hydrated docking; for standard Vina/Glide, remove all.

-

-

Protonation: Add polar hydrogens.

-

His776: Ensure correct tautomer (epsilon vs delta) to avoid clashing with the scaffold.

-

-

Optimization: Restrain heavy atoms and minimize hydrogens to relieve steric clashes using OPLS3e or AMBER force fields.

Step 3: Grid Generation

Define the search space centered on the hinge region.

-

Center Coordinates (derived from 1M17 ligand centroid):

-

X: 22.01, Y: 0.25, Z: 52.79

-

-

Dimensions:

Å.-

Reasoning: This box size is sufficient to cover the ATP pocket and the "Gatekeeper" region (Thr790) without wasting search power on the solvent-exposed lobe.

-

Step 4: Molecular Docking Workflow

The following DOT diagram outlines the execution logic.

Figure 2: Docking Workflow.[2] Systematic progression from structure preparation to scoring and analysis.

Post-Docking Analysis & Results Interpretation

Expected Binding Mode

A successful dock must replicate the "Quinazoline Binding Motif." Validate your poses against these criteria:

| Interaction Type | Residue | Atom (Ligand) | Atom (Protein) | Distance (Å) | Role |

| Hydrogen Bond | Met793 | N1 (Acceptor) | Backbone NH | 2.8 - 3.2 | Primary Anchor |

| Hydrogen Bond | Met793 | 4-NH2 (Donor) | Backbone CO | 2.8 - 3.2 | Secondary Anchor |

| Hydrophobic | Leu718 | Ring Scaffold | Side Chain | < 4.0 | VdW Contact |

| Hydrophobic | Val726 | Ring Scaffold | Side Chain | < 4.0 | VdW Contact |

| Electrostatic | Lys745 | 7-NO2 | Side Chain NH3+ | Variable | Specific to 7-Nitro |

The "7-Nitro" Effect Analysis

-

Observation: Check if the 7-nitro group points towards the solvent interface or interacts with the catalytic lysine (Lys745) or the gatekeeper (Thr790).

-

Hypothesis Validation: If the docking score is significantly lower (weaker affinity) than the unsubstituted quinazoline, the electron-withdrawing nature of the nitro group may have weakened the N1...Met793 interaction. If the score is higher, the nitro group is likely engaging in favorable electrostatic contacts with the polar residues at the pocket entrance.

Quantitative Output

-

Binding Affinity: Expect values in the range of -6.5 to -8.0 kcal/mol (AutoDock Vina).

-

Note: This is a fragment. Full inhibitors (like Erlotinib) score -9.0 to -11.0 kcal/mol due to additional hydrophobic tails.

-

-

RMSD: Calculate RMSD relative to the quinazoline core of Erlotinib in 1M17. A valid pose should have an RMSD < 2.0 Å for the core ring atoms.

Troubleshooting & Optimization

-

Issue: Ligand Flipped 180°.

-

Cause: The N3 atom was protonated or assigned as the H-bond acceptor.

-

Fix: Force N1 as the acceptor in the ligand definition file.

-

-

Issue: No H-bond with Met793.

-

Cause: Grid box center is drifted or van der Waals radii are too large (clashing).

-

Fix: Recenter grid on Met793 specifically or enable "soft potential" docking.

-

References

-

Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

-

Palmer, B. D., et al. (1997). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 40(10), 1519-1529.

-

RCSB PDB. Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (1M17).[4]

Sources

- 1. In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bbrc.in [bbrc.in]

- 4. researchgate.net [researchgate.net]

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 7-Nitro-4-quinazolinamine

Abstract

This application note presents a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 7-Nitro-4-quinazolinamine. The strategic development process, from initial analyte characterization to full method validation according to ICH guidelines, is detailed. A gradient elution method using a C18 stationary phase was developed, which effectively separates the main analyte from its degradation products generated under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). This robust and validated method is suitable for routine quality control and stability testing of this compound in a drug development setting.

Introduction

This compound is a quinazoline derivative, a class of compounds known for a wide range of biological activities.[1] The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a reliable and validated analytical method is essential to quantify the API and detect any impurities, including process-related impurities and degradation products that may form during manufacturing and storage.[2]

The objective of this work was to develop and validate a stability-indicating HPLC method for this compound, ensuring that any potential degradation products can be adequately separated from the parent peak. This approach is mandated by regulatory bodies and is a cornerstone of pharmaceutical development.[3] The entire process is governed by principles laid out in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q2(R1) for analytical validation.[4][5]

Analyte Characterization: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy.

-

Structure: this compound possesses a quinazoline core, substituted with a nitro group at the 7-position and an amino group at the 4-position.

-

Molecular Formula: C₈H₆N₄O₂

-

Molecular Weight: 190.16 g/mol

-

-

Physicochemical Properties:

-

The structure contains multiple chromophores (the quinazoline ring system and the nitro group), which predicts strong ultraviolet (UV) absorbance, making UV detection a suitable choice for HPLC analysis.

-

The presence of the basic 4-amino group (pKa estimated ~3-4) and nitrogen atoms in the quinazoline ring means the molecule's charge state is highly dependent on pH. This is a critical parameter to control in the mobile phase to ensure consistent retention and peak shape.

-

The molecule is largely aromatic and moderately polar, suggesting good retention on reversed-phase stationary phases like C18 or Phenyl.

-

HPLC Method Development Strategy

The development of a stability-indicating method is a systematic process designed to achieve a specific goal: the separation of the main compound from all potential impurities and degradants.

Initial Instrument and Column Selection

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used. A PDA detector is invaluable during development as it allows for the determination of the optimal detection wavelength and assessment of peak purity.

-

Stationary Phase: A C18 column is the universal starting point for moderately polar, aromatic compounds due to its hydrophobic interactions.[6] Initial screening was performed on a LUNA C18(2) column (150 x 4.6 mm, 5 µm).

-

Detection Wavelength: Based on the UV spectrum obtained from the PDA detector, a wavelength of 254 nm was chosen for monitoring, as it provided a high signal-to-noise ratio for the parent analyte.

Mobile Phase Optimization

The goal is to find conditions that provide good peak shape, adequate retention, and sufficient resolution.

-

Organic Solvent Selection: Acetonitrile was chosen over methanol as it typically provides better peak shapes for nitrogen-containing heterocyclic compounds and has a lower UV cutoff.

-

Aqueous Phase and pH Control: The pKa of the 4-amino group suggests that a mobile phase pH between 3 and 7 would be appropriate. An initial mobile phase of 0.1% Formic Acid in water (pH ~2.8) was selected to ensure the amine is protonated, which generally leads to better peak shapes on silica-based C18 columns.

-

Gradient Elution: For purity analysis, where impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic method.[7] A generic scouting gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) was used to determine the approximate elution time of the main peak and locate any early or late-eluting impurities.

The overall method development workflow is illustrated below.

Caption: A systematic workflow for HPLC method development.

Forced Degradation (Stress Testing) Protocol

To ensure the method is stability-indicating, forced degradation studies were performed as outlined in ICH guideline Q1A(R2).[4] The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are generated at a sufficient level for detection.

Sources

- 1. 7-Nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianjpr.com [asianjpr.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. fda.gov [fda.gov]

- 6. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]

- 7. pharmtech.com [pharmtech.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Amino Substitution on 7-Nitroquinazoline Core

Department: Chemical Process Optimization & Application Science

Subject: Technical Guide for Yield Maximization in

Core Technical Overview

The substitution of a leaving group (typically chloride) at the C4 position of a 7-nitroquinazoline core by an amine nucleophile is a classic Nucleophilic Aromatic Substitution (

This guide addresses the critical variables affecting yield: moisture sensitivity of the imino-chloride intermediate, nucleophile basicity, and solvent effects. The 4-position is inherently electrophilic due to the inductive effects of the N1 and N3 atoms, further enhanced by the remote electronic pull of the 7-nitro substituent.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction shows high conversion, but the isolated product is the 4-hydroxy derivative (Quinazolin-4(3H)-one), not the amine."

Diagnosis: Hydrolysis of the 4-chloro intermediate.[2] The 4-chloro-7-nitroquinazoline intermediate is highly moisture-sensitive. The electron-deficient nature of the ring (amplified by the 7-nitro group) makes the C4 position susceptible to attack by any nucleophile, including trace water.

Corrective Protocol:

-

Solvent Integrity: Ensure all solvents (Isopropanol, Dioxane, or DMF) are anhydrous. Water content must be

. -

Atmosphere: Run the reaction under a positive pressure of dry nitrogen or argon.

-

Reagent Quality: Check your amine source. Aqueous amines (e.g., 40% methylamine in water) will compete with water. Use hydrochloride salts of amines with an extra equivalent of base (DIPEA/TEA) or anhydrous amine solutions.

Issue 2: "The reaction stalls at 60-70% conversion even after 24 hours at reflux."

Diagnosis: Protonation of the nucleophile or product inhibition. As the reaction proceeds, HCl is generated. If the amine nucleophile is basic, it will be protonated by the HCl byproduct, rendering it non-nucleophilic.

Corrective Protocol:

-

Base Stoichiometry: Ensure you are using at least 1.2 to 1.5 equivalents of a non-nucleophilic auxiliary base (e.g., DIPEA,

) to scavenge the generated acid. -

Solvent Switch: If using Isopropanol (IPA), the product might be precipitating and coating the unreacted starting material. Switch to a dipolar aprotic solvent like DMF or DMAc to maintain homogeneity, then precipitate with water during workup.

-

Temperature: For sterically hindered amines (e.g., tert-butylamine, substituted anilines), increase the temperature to 80–100°C.

Issue 3: "I am observing multiple spots on TLC. Is the 7-nitro group being reduced?"

Diagnosis: Side reactions or nucleophilic attack at C2.[2]

While rare under standard

Corrective Protocol:

-

Check Starting Material: If using 2,4-dichloro-7-nitroquinazoline, the C4 position is kinetically more reactive. Perform the reaction at 0°C to Room Temperature to favor C4 substitution over C2. Heating promotes disubstitution.

-

Avoid Strong Hydrides: Do not use bases like NaH with redox-active solvents or high heat, which could affect the nitro group. Use carbonate bases (

,

Frequently Asked Questions (FAQ)

Q: Can I use aniline derivatives as nucleophiles? A: Yes, but anilines are weaker nucleophiles than alkyl amines. You may need to catalyze the reaction with a weak acid (e.g., AcOH) or, counter-intuitively, use HCl in dioxane. The acid protonates the N3 nitrogen, activating the C4 carbon further for attack by the weak aniline nucleophile.

Q: Why is Isopropanol (IPA) the standard recommended solvent? A: IPA offers a "self-purifying" mechanism. The starting material (4-chloro-7-nitroquinazoline) is soluble in hot IPA, but the protonated product (4-amino-7-nitroquinazoline hydrochloride salt) often precipitates out upon cooling. This allows for simple filtration workup.

Q: Does the 7-nitro group make the reaction faster or slower compared to unsubstituted quinazoline? A: Faster. The nitro group is a strong Electron Withdrawing Group (EWG). Through inductive and mesomeric effects, it pulls electron density away from the ring system, making the C4 carbon more electropositive and thus more susceptible to nucleophilic attack.

Optimized Experimental Protocol

Objective: Synthesis of 4-(alkylamino)-7-nitroquinazoline. Scale: 1.0 mmol basis.

-

Preparation: Dry a 25 mL round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve 4-chloro-7-nitroquinazoline (1.0 equiv) in Anhydrous Isopropanol (IPA) (10 volumes, ~3-5 mL).

-

Note: If solubility is poor, add minimal DMF.

-

-

Addition: Add DIPEA (1.5 equiv) followed by the Amine Nucleophile (1.1 equiv) dropwise at Room Temperature.

-

Critical: If the reaction is very exothermic, cool to 0°C during addition.

-

-

Reaction: Stir at Room Temperature for 1 hour. Monitor by TLC/LC-MS.

-

Optimization: If conversion is <50%, heat to reflux (82°C).

-

-

Work-up (Precipitation Method):

-

Cool the mixture to 0°C.

-

The product often precipitates as a yellow/orange solid. Filter and wash with cold IPA and Hexanes.

-

Alternative: If no precipitate forms, pour the reaction mixture into ice-cold water (20 mL). Stir for 15 mins to precipitate. Filter and dry.

-

Visualizations

Mechanism of Action: Pathway

This diagram illustrates the addition-elimination mechanism, highlighting the role of the 7-nitro group in stabilizing the Meisenheimer-like transition state.

Caption: The 7-nitro group lowers the energy of the transition state, facilitating the displacement of chloride.

Troubleshooting Decision Tree

Use this logic flow to resolve low-yield scenarios.

Caption: Diagnostic workflow for resolving common synthetic failures in quinazoline substitution.

References

-

Optimization of 4-(N-Cycloamino)phenylquinazolines. Journal of Medicinal Chemistry. (2013). Discusses the structure-activity relationship and synthesis of 4-aminoquinazolines, highlighting the importance of the nitrogen position.

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.International Journal of Molecular Sciences. (2024).

at the 4-position over the 2-position in dichloro-precursors.[3] -

Efficient N-arylation of 4-chloroquinazolines. Beilstein Journal of Organic Chemistry. (2015). Details methodologies for anilination of 4-chloroquinazolines, including microwave and conventional heating protocols.

-

Reaction of 4-chloro-7-nitrobenzofurazan with amines. Biochemical Journal. (1982). While focusing on a benzofurazan analog, this paper establishes the kinetic principles of amine substitution on highly activated, nitro-substituted heteroaromatic rings.

-

7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).Molecules. (2025). Demonstrates the specific reactivity of 7-fluoro-6-nitroquinazoline derivatives, analogous to the 7-nitro core, confirming the viability of

in these systems.

Sources

Technical Support Center: Quinazoline Synthesis & Cyclization

Core Directive & Mission

Welcome to the Quinazoline Synthesis Support Center. This guide is not a textbook; it is a diagnostic tool designed for bench scientists facing stalled reactions, low yields, or intractable mixtures.

Quinazolines (1,3-diazanaphthalenes) are "privileged scaffolds" in medicinal chemistry (e.g., Gefitinib, Erlotinib). However, the critical step—cyclization —is often the failure point due to competing thermodynamic pathways, catalyst deactivation, or incomplete dehydration.

This guide is structured by Methodological Class . Select the module that matches your current synthetic route.

Module A: Classical & Microwave-Assisted Condensation (Niementowski)

Context: You are reacting anthranilic acid derivatives with amides/formamide, or 2-aminobenzoyl derivatives with urea/ammonia. Primary Mechanism: Nucleophilic attack followed by dehydration.

Diagnostic Workflow: The "Water Wall"

The most common failure mode in thermal condensation is the equilibrium stall . The reaction produces water; if water is not removed, the retro-reaction (hydrolysis) dominates.

Troubleshooting Q&A

Q: My reaction stalls at the intermediate (N-acylanthranilic acid). TLC shows a new spot, but it’s not the cyclized product. Increasing temp doesn't help.

-

Diagnosis: You have hit the "Water Wall." The open-chain intermediate is stable.

-

Solution 1 (Thermal): Switch to a solvent with a boiling point >140°C (e.g., sulfolane, diphenyl ether) and use a Dean-Stark trap.

-

Solution 2 (Microwave): If using MW, you are likely using a closed vessel where water pressure inhibits cyclization. Switch to Open-Vessel MW or use a solid support (Silica/Alumina) to act as a water scavenger (solvent-free conditions).

-

Validation: Take an aliquot, add excess acetic anhydride (chemical dehydrating agent), and heat for 10 min. If the TLC spot converts to the product, your issue is purely dehydration kinetics [1].

Q: I see the product, but my yield is <30% due to a massive amount of tar/sublimation.

-

Diagnosis: Thermal degradation. Anthranilic acid sublimates at ~120°C before reacting.

-

Solution: Use the "Amide Melt" technique. Fuse the reagents in the presence of ammonium acetate at 120°C without solvent first to form the amide bond, then ramp to 160°C for cyclization. This two-stage ramp prevents sublimation of the starting material.

Visualizing the Decision Pathway

Module B: Transition-Metal Catalyzed Cyclization (Cu/Pd)

Context: You are coupling 2-halobenzamides with benzylamines or amidines using Copper or Palladium.

Primary Mechanism: Ullmann-type N-arylation

Diagnostic Workflow: The "Black Death"

In Copper-catalyzed aerobic oxidative cyclizations, the catalyst must cycle between Cu(I) and Cu(II). If it precipitates as Cu(0) or forms an inactive oxide cluster, the reaction dies.

Troubleshooting Q&A

Q: The reaction works on 50mg scale but fails completely on 1g scale.

-

Diagnosis: Oxygen Mass Transfer Limitation. The reaction requires O2 (or air) as the terminal oxidant. On a larger scale, passive diffusion is insufficient.

-

Solution: Do not just bubble air (evaporates solvent). Use a balloon of O2 with vigorous stirring (>1000 rpm) to increase the gas-liquid interface.

-

Validation: Check the color. Active Cu-amine species are usually deep blue/green. If the solution turns yellow/brown or precipitates black solid (Cu0), the catalytic cycle has broken.

Q: I am getting poor regioselectivity when using substituted benzylamines.

-

Diagnosis: Steric vs. Electronic mismatch. The initial N-arylation is sensitive to sterics, while the cyclization is sensitive to nucleophilicity.

-